molecular formula C8H9NO3S B12091330 4-Cyclopropyl-2-methoxy-1,3-thiazole-5-carboxylic acid

4-Cyclopropyl-2-methoxy-1,3-thiazole-5-carboxylic acid

Cat. No.: B12091330
M. Wt: 199.23 g/mol
InChI Key: BHDNRMVLBBQDBS-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-methoxy-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2-methoxy-1,3-thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the cyclopropyl and methoxy groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a cyclopropyl ketone with a thioamide can yield the desired thiazole ring .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the thiazole ring and subsequent functionalization steps .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-2-methoxy-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

4-Cyclopropyl-2-methoxy-1,3-thiazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-methoxy-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting or activating them. This interaction can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

  • 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
  • 2-Methyl-4-trifluoromethyl-5-thiazolecarboxylic acid
  • 4-Thiazolecarboxylic acid

Comparison: 4-Cyclopropyl-2-methoxy-1,3-thiazole-5-carboxylic acid is unique due to the presence of the cyclopropyl and methoxy groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications .

Properties

Molecular Formula

C8H9NO3S

Molecular Weight

199.23 g/mol

IUPAC Name

4-cyclopropyl-2-methoxy-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C8H9NO3S/c1-12-8-9-5(4-2-3-4)6(13-8)7(10)11/h4H,2-3H2,1H3,(H,10,11)

InChI Key

BHDNRMVLBBQDBS-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(S1)C(=O)O)C2CC2

Origin of Product

United States

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